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Compound of Interest

Compound Name: 1-(2-ethylphenyl)propan-2-ol

Cat. No.: B8002375

Get Quote

Executive Summary
This guide provides a technical analysis of the infrared (IR) absorption characteristics of ortho-

ethylphenyl-2-propanol (IUPAC: 1-(2-ethylphenyl)propan-2-ol). Accurate identification of this

compound is critical in pharmaceutical development and forensic analysis, particularly to

distinguish it from its regioisomers (meta- and para- forms) and its ketone precursor (ortho-

ethylphenyl-2-propanone). This document synthesizes spectroscopic data to establish a robust

identification protocol using Fourier Transform Infrared (FTIR) spectroscopy.

Target Molecule Profile
Common Name: ortho-Ethylphenyl-2-propanol

IUPAC Name: 1-(2-ethylphenyl)propan-2-ol

Structure: A secondary alcohol featuring a propyl chain attached to a benzene ring, which is

ortho-substituted with an ethyl group.

Molecular Formula: C₁₁H₁₆O
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Key Functional Groups: Secondary Hydroxyl (-OH), Aromatic Ring (1,2-disubstituted), Ethyl

side chain.

Experimental Methodology
To ensure reproducible spectral data, the following sampling protocols are recommended.

Sample Preparation
Technique of Choice:Attenuated Total Reflectance (ATR).

Rationale: As a likely viscous oil or low-melting solid, ATR allows for direct analysis without

KBr pellet preparation, minimizing moisture interference in the O-H region.

Alternative: Transmission IR (NaCl/KBr plates) for liquid films.

Rationale: Provides higher resolution for weak overtone bands (1600–2000 cm⁻¹) useful in

confirming substitution patterns if the fingerprint region is obscured.

Data Acquisition Parameters
Resolution: 4 cm⁻¹

Scans: Minimum 16 (32 recommended for signal-to-noise ratio)

Range: 4000–600 cm⁻¹[1][2]

Characteristic IR Absorption Bands
The following table details the diagnostic bands for ortho-ethylphenyl-2-propanol. These values

are derived from standard spectroscopic principles for secondary alcohols and 1,2-

dialkylbenzenes.

Table 1: Diagnostic IR Bands for ortho-Ethylphenyl-2-
propanol
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Functional
Group

Wavenumber
(cm⁻¹)

Intensity
Mode
Assignment

Diagnostic
Value

Hydroxyl (O-H) 3300 – 3450 Strong, Broad
O-H Stretching

(H-bonded)

Primary ID:

Confirms alcohol

presence.

Aromatic C-H 3000 – 3100 Weak
C-H Stretching

(sp²)

Differentiates

from aliphatic

precursors.

Aliphatic C-H 2850 – 2980 Strong
C-H Stretching

(sp³)

Ethyl and propyl

chain

confirmation.

Aromatic Ring 1450 – 1600 Medium
C=C Ring

Stretching

Confirms

benzene ring

presence.

Alcohol C-O 1030 – 1120 Strong C-O Stretching

Secondary ID:

Characteristic of

2° alcohols.

Ortho-

Substitution
735 – 770 Strong

C-H OOP

Bending

CRITICAL:

Identifies 1,2-

substitution

(ortho).

Comparative Analysis: Isomer Differentiation
Differentiation between regioisomers is the most challenging aspect of characterizing alkyl-

substituted aromatics. The "Fingerprint Region" (600–900 cm⁻¹) is the definitive differentiator.

Table 2: Regioisomer Differentiation (Ortho vs. Meta vs.
Para)
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Feature
Ortho- (1,2-
disubstituted)

Meta- (1,3-
disubstituted)

Para- (1,4-
disubstituted)

C-H OOP Bending
Single strong band

~750 cm⁻¹

Two bands: ~690

cm⁻¹ & ~780 cm⁻¹

Single strong band

~810–840 cm⁻¹

Overtone Region

(1600-2000 cm⁻¹)

Single band (often

obscured)
Three weak bands Two weak bands

Symmetry Impact
Lower symmetry;

complex fingerprint

Lower symmetry;

complex fingerprint

Higher symmetry;

simpler fingerprint

Key Insight: The absence of a strong peak above 800 cm⁻¹ and the presence of a dominant

peak near 750 cm⁻¹ is the "smoking gun" for the ortho isomer.

Visualization: Isomer Identification Workflow
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Unknown Ethylphenyl-2-propanol Isomer

Analyze Fingerprint Region
(600 - 900 cm⁻¹)

Strong Peak @ 735-770 cm⁻¹?

Strong Peak @ 800-850 cm⁻¹?

No

Result: Ortho-Isomer
(1,2-substitution)

Yes (Single Band)

Peaks @ ~690 & ~780 cm⁻¹?

No

Result: Para-Isomer
(1,4-substitution)

Yes

Result: Meta-Isomer
(1,3-substitution)

Yes

Click to download full resolution via product page

Figure 1: Logic flow for distinguishing regioisomers of ethylphenyl-2-propanol using FTIR data.

Reaction Monitoring: Precursor vs. Product
In synthetic pathways, this alcohol is typically reduced from ortho-ethylphenyl-2-propanone (a

ketone). FTIR is an excellent tool for monitoring this reduction.

Table 3: Reaction Monitoring (Ketone to Alcohol)

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b8002375/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-characterization-of-ortho-ethylphenyl-2-propanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8002375?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectral Feature Precursor (Ketone) Product (Alcohol) Process Indicator

Carbonyl (C=O) Strong @ ~1715 cm⁻¹ Absent
Disappearance

indicates conversion.

Hydroxyl (O-H) Absent
Strong, Broad @

~3350 cm⁻¹

Appearance indicates

product formation.

Fingerprint ~750 cm⁻¹ (Ortho) ~750 cm⁻¹ (Ortho)

Remains constant

(Ring structure

unchanged).

Visualization: Synthesis Monitoring Pathway

Precursor:
Ortho-Ethylphenyl-2-Propanone

Reduction Reaction
(e.g., NaBH₄) FTIR Analysis Check 1715 cm⁻¹

(C=O Stretch)

Check 3350 cm⁻¹
(O-H Stretch)Peak Absent

Incomplete
(Mixture)

Peak Present

Reaction Complete
(Target: Alcohol)

Peak Present

Peak Absent

Click to download full resolution via product page

Figure 2: Workflow for monitoring the reduction of the ketone precursor to the target alcohol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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